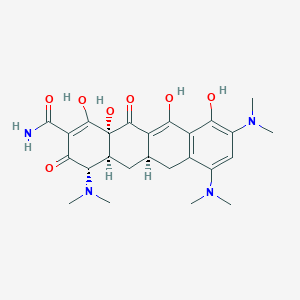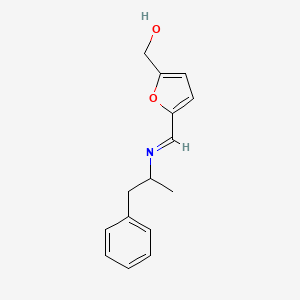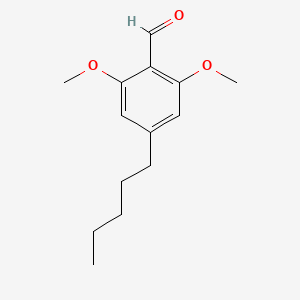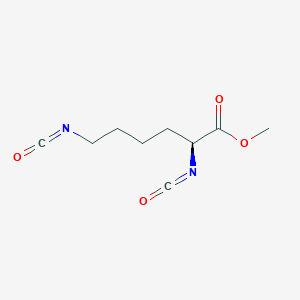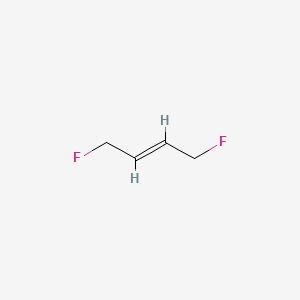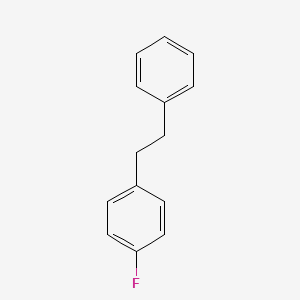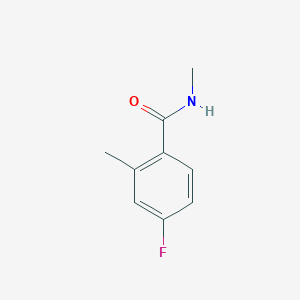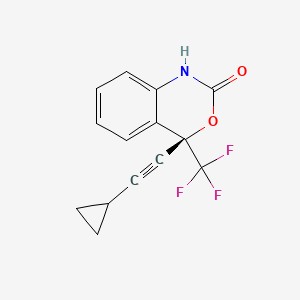
Deschloro-(S)-efavirenz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro-(S)-efavirenz is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The removal of the chlorine atom in this compound alters its chemical properties and potentially its biological activity. This compound is of interest in medicinal chemistry for its potential therapeutic applications and its role in understanding the structure-activity relationships of NNRTIs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deschloro-(S)-efavirenz typically involves the modification of the efavirenz molecule to remove the chlorine atom. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Using a nucleophile to replace the chlorine atom with a hydrogen atom.
Dehalogenation: Employing reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chlorine atom.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Deschloro-(S)-efavirenz can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Deschloro-(S)-efavirenz has several scientific research applications, including:
Medicinal Chemistry: Studying its potential as an antiviral agent and its interactions with HIV-1 reverse transcriptase.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Structural Biology: Analyzing its binding interactions with target proteins to elucidate structure-activity relationships.
Chemical Biology: Exploring its effects on cellular pathways and its potential as a chemical probe for biological studies.
作用机制
Deschloro-(S)-efavirenz exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication. The removal of the chlorine atom may affect its binding affinity and specificity, potentially altering its efficacy and resistance profile. The molecular targets and pathways involved include the reverse transcriptase enzyme and associated viral replication machinery.
相似化合物的比较
Similar Compounds
Efavirenz: The parent compound with a chlorine atom, widely used as an NNRTI in HIV treatment.
Nevirapine: Another NNRTI with a different chemical structure but similar mechanism of action.
Etravirine: A second-generation NNRTI with a broader resistance profile.
Uniqueness
Deschloro-(S)-efavirenz is unique due to the absence of the chlorine atom, which may confer distinct chemical and biological properties. This modification can influence its pharmacokinetics, binding interactions, and resistance profile, making it a valuable compound for studying the structure-activity relationships of NNRTIs and developing new antiviral agents.
属性
分子式 |
C14H10F3NO2 |
|---|---|
分子量 |
281.23 g/mol |
IUPAC 名称 |
(4S)-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(8-7-9-5-6-9)10-3-1-2-4-11(10)18-12(19)20-13/h1-4,9H,5-6H2,(H,18,19)/t13-/m0/s1 |
InChI 键 |
PMAKZVLAJFKTHQ-ZDUSSCGKSA-N |
手性 SMILES |
C1CC1C#C[C@]2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
规范 SMILES |
C1CC1C#CC2(C3=CC=CC=C3NC(=O)O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


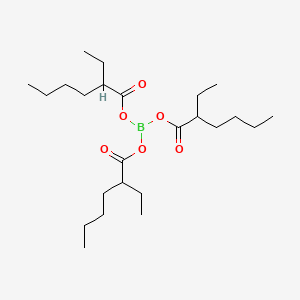
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
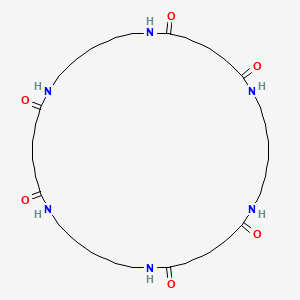
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)

![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
